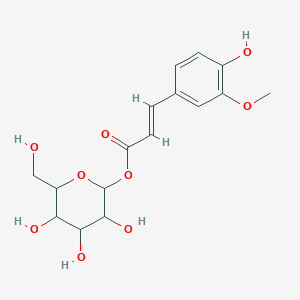

1-O-feruloyl-beta-D-glucose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ferulic acid glucoside is a naturally occurring phenolic compound found in the cell walls of plants. It is a derivative of ferulic acid, which is a hydroxycinnamic acid. Ferulic acid glucoside is known for its antioxidant properties and is commonly found in cereals, fruits, and vegetables. It plays a significant role in plant defense mechanisms and has garnered attention for its potential health benefits in humans.

准备方法

合成路线和反应条件: 阿魏酸葡萄糖苷可以通过酶促糖基化合成。一种常见的方法涉及使用来自拟南芥等植物的尿苷二磷酸依赖性糖基转移酶。这些酶催化尿苷二磷酸葡萄糖中的葡萄糖转移到阿魏酸,形成阿魏酸葡萄糖苷 .

工业生产方法: 阿魏酸葡萄糖苷的工业生产通常涉及使用基因工程微生物(如大肠杆菌)进行生物转化。这些微生物经过基因改造以表达特定的糖基转移酶,这些酶可以促进阿魏酸转化为阿魏酸葡萄糖苷。这种方法由于其效率高且环保而具有优势 .

化学反应分析

反应类型: 阿魏酸葡萄糖苷会经历各种化学反应,包括:

氧化: 它可以被氧化生成醌类和其他氧化产物。

还原: 还原反应可以将阿魏酸葡萄糖苷转化为其相应的醇。

取代: 取代反应可以在羟基上发生,导致形成各种衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠等还原剂。

取代: 酰氯和卤代烷烃等试剂用于取代反应。

主要产物:

氧化: 醌类和其他氧化衍生物。

还原: 醇衍生物。

取代: 各种取代的阿魏酸葡萄糖苷衍生物.

科学研究应用

阿魏酸葡萄糖苷在科学研究中具有广泛的应用:

化学: 它被用作合成各种酚类化合物的先驱。

生物学: 它被研究用于其在植物防御机制中的作用及其抗氧化特性。

医学: 阿魏酸葡萄糖苷正在研究其潜在的治疗效果,包括抗炎、抗癌和神经保护特性。

作用机制

阿魏酸葡萄糖苷主要通过其抗氧化活性发挥作用。它清除自由基并抑制氧化应激,从而保护细胞免受损伤。分子靶标包括活性氧物种和参与炎症和细胞存活的各种信号通路。此外,它还调节与抗氧化防御相关的酶活性和基因表达 .

相似化合物的比较

阿魏酸葡萄糖苷与其他酚类葡萄糖苷类似,例如:

- 咖啡酸葡萄糖苷

- 对香豆酸葡萄糖苷

- 芥子酸葡萄糖苷

独特性:

- 抗氧化潜力: 阿魏酸葡萄糖苷具有独特的结构,使其能够形成共振稳定的苯氧自由基,从而增强其抗氧化潜力。

- 健康益处: 已显示它与其他类似化合物相比具有更广泛的治疗效果,包括抗炎和神经保护特性 .

阿魏酸葡萄糖苷因其强大的抗氧化活性以及在各个领域的广泛应用而脱颖而出,使其成为科学研究和工业领域中备受关注的化合物。

生物活性

1-O-feruloyl-beta-D-glucose (1-O-FBG) is a phenolic compound derived from the esterification of ferulic acid and beta-D-glucose. Its chemical formula is C16H20O9 with a molecular weight of approximately 356.33 g/mol. This compound is recognized for its significant biological activities, particularly its antioxidant properties, which play a crucial role in various biochemical processes. This article delves into the biological activity of 1-O-FBG, emphasizing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

1-O-FBG is categorized as a β-D-glucoside and is characterized by the presence of a feruloyl group attached to the glucose moiety. Its structural features contribute to its biological activity, particularly its ability to scavenge free radicals.

Molecular Structure

- Chemical Formula : C16H20O9

- Molecular Weight : 356.33 g/mol

- Solubility : Slightly soluble in water

Antioxidant Properties

1-O-FBG exhibits notable antioxidant activities, primarily through its ability to scavenge reactive oxygen species (ROS). This property helps mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action :

- Scavenging free radicals

- Inhibition of lipid peroxidation

- Modulation of cellular signaling pathways related to oxidative stress

Research Findings

A study by Jia et al. demonstrated that 1-O-FBG has a weak DPPH radical scavenging ability, indicating its potential as an antioxidant but suggesting that its effectiveness may vary depending on the concentration and specific conditions of use .

Ethylene Production Inhibition

1-O-FBG has been identified as an inhibitor of ethylene production in plants. Ethylene is a plant hormone that regulates various physiological processes, including fruit ripening and senescence.

- Study Insights :

- The compound inhibits the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene by blocking the enzyme responsible for this conversion.

- Experiments using carnation petal membranes showed a significant reduction in ethylene production when treated with 1-O-FBG.

Anti-inflammatory Effects

Research indicates that 1-O-FBG may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Mechanism :

- Modulation of inflammatory cytokines

- Inhibition of inflammatory pathways

Health Benefits

1-O-FBG's antioxidant and anti-inflammatory properties suggest potential health benefits, including:

- Neuroprotective Effects : May protect neuronal cells from oxidative damage.

- Anti-cancer Properties : Potential role in inhibiting cancer cell proliferation due to its antioxidant activity.

Agricultural Uses

In agriculture, 1-O-FBG's ability to inhibit ethylene production can be applied to extend the shelf life of fruits and vegetables by delaying ripening processes.

Comparative Analysis with Similar Compounds

The following table compares 1-O-FBG with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ferulic Acid | Parent compound | Strong antioxidant properties |

| Sinapic Acid | Similar phenolic structure | Known for plant defense mechanisms |

| 4-O-Feruloyl-β-D-glucose | Different ester position | Distinct biological activities |

| 1-O-sinapoyl-β-D-glucose | Similar glycoside structure | Potentially different effects on ethylene production |

This comparison highlights the distinctiveness of 1-O-FBG in its specific interactions and effects within biological systems.

属性

CAS 编号 |

7196-71-6 |

|---|---|

分子式 |

C16H20O9 |

分子量 |

356.32 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/t11-,13-,14+,15-,16+/m1/s1 |

InChI 键 |

JWRQVQWBNRGGPK-JZYAIQKZSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |

手性 SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |

熔点 |

123-126°C |

物理描述 |

Solid |

同义词 |

1-[3-(4-Hydroxy-3-methoxyphenyl)-2-propenoate] β-D-Glucopyranose; 1-(4-Hydroxy-3-methoxycinnamate)glucopyranose; 1-(4-Hydroxy-3-methoxycinnamate) β-D-Glucopyranose; 4-Hydroxy-3-methoxy-_x000B_Cinnamic Acid β-D-glucopyranosyl Ester; 1-Ferulylglucose; Ferul |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-O-Feruloyl-beta-D-glucose affect ethylene production in plants?

A1: this compound acts as a natural inhibitor of ethylene biosynthesis in plants like carnations []. It does so by blocking the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. This conversion is typically catalyzed by a membrane-bound enzyme system in plant cells. The compound's inhibitory effect was observed in cell-free experiments using carnation petal membranes, where the presence of this compound significantly reduced ethylene production [].

Q2: Besides its role in ethylene biosynthesis, has this compound been identified in other plant species, and what properties does it exhibit?

A3: Yes, this compound has been found in the fruits of Luffa cylindrica (sponge gourds) []. Interestingly, in this context, it exhibits antioxidant properties []. This finding highlights the potential multi-functionality of this compound in different plant species and its possible benefits beyond ethylene regulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。